2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a central oxazepine ring fused with two benzene moieties. The 11-oxo group contributes to hydrogen-bonding interactions, a critical feature for biological activity. This compound is part of a broader class of dibenzo-oxazepines and -thiazepines investigated for their pharmacological properties, particularly as receptor antagonists or enzyme inhibitors .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFMKKYEYDABGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex chemical compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, which may include pharmacological effects relevant to various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.81 g/mol. Its structure features both aromatic and heterocyclic components, which contribute to its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit a range of biological activities due to their structural characteristics. The potential mechanisms include:
- Dopamine Receptor Modulation : Some derivatives have been shown to selectively antagonize dopamine D2 receptors, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, indicating potential applications in neurodegenerative diseases and urinary tract infections, respectively .
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological properties of related compounds:
- Antibacterial Activity : Compounds similar to this compound have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : Research has suggested that derivatives of this compound may possess anticancer properties through various pathways, including apoptosis induction and cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Screening : A study reported that several dibenzo[b,f][1,4]oxazepine derivatives exhibited significant antimicrobial activity against multiple bacterial strains. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong enzyme inhibition capabilities .
- Dopamine Receptor Affinity : A patent indicated that certain derivatives showed selective affinity for dopamine receptors, suggesting their potential use in treating psychiatric disorders .
Comparative Analysis Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.81 g/mol |
| Antibacterial Activity | Moderate to Strong |
| Enzyme Inhibition (IC50) | Ranges from 1.13 µM to 6.28 µM |
| Dopamine D2 Receptor Interaction | Selective Antagonism |
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the amide bond cleavage rate influenced by steric hindrance from the dibenzoxazepine ring.
Ketone Reduction
The 11-oxo group in the dibenzoxazepine core is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation.
The reduction preserves the dibenzoxazepine ring system while modifying the ketone’s electronic environment .
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group participates in NAS reactions under specific conditions, though its electron-deficient nature limits reactivity.
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| NaN₃, DMF | 120°C, 24h | 2-(4-Azidophenyl)acetamide derivative | Limited conversion (~40%) |
| KNH₂, NH₃(l) | -33°C, 1h | 2-(4-Aminophenyl)acetamide | Requires strong base |
The chloro substituent’s meta-directing effects necessitate harsh conditions for substitution.
Cross-Coupling Reactions
The dibenzoxazepine scaffold supports palladium-catalyzed coupling reactions at reactive positions (e.g., C-2 or C-8).
| Reaction Type | Catalyst | Products | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized dibenzoxazepinone | 70-80% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | N-Arylated derivatives | 65% |
These reactions enable modular diversification of the core structure for structure-activity relationship (SAR) studies .
Oxidative Degradation
Under oxidative conditions (e.g., H₂O₂ or UV light), the dibenzoxazepine ring undergoes partial degradation.
| Oxidizing Agent | Conditions | Major Degradants | Stability |
|---|---|---|---|
| H₂O₂ (30%) | RT, 48h | Quinoline-2-carboxamide and chlorophenylacetic acid | Unstable |
| UV light (254 nm) | Methanol, 24h | Ring-opened sulfonic acid derivatives | Photosensitive |
Stability studies recommend storage in inert atmospheres to prevent oxidation.
Salt Formation
The secondary amine in the dibenzoxazepine ring forms stable salts with acids, enhancing solubility.
| Acid | Molar Ratio | Application |
|---|---|---|
| HCl | 1:1 | Hydrochloride salt for intravenous formulations |
| Methanesulfonic acid | 1:1 | Mesylate salt with improved crystallinity |
Salt formation is a key strategy for pharmaceutical development .
Enzymatic Biotransformation
In vitro studies with liver microsomes reveal cytochrome P450-mediated oxidation at the 4-chlorophenyl group:
| Enzyme | Metabolite | Biological Activity |
|---|---|---|
| CYP3A4 | 4-Hydroxyphenyl derivative | Reduced receptor binding affinity |
| CYP2D6 | N-Dealkylated product | Increased clearance rate |
These findings underscore the need for metabolic stabilization in drug design .
Comparison with Similar Compounds
Substituents on the Aromatic Ring
- 4-Chlorophenyl vs. 4-Fluorophenyl :
Substitution of the 4-chlorophenyl group with 4-fluorophenyl (e.g., compound 8c ) resulted in a higher synthesis yield (83% vs. 57% for 4-chloro analog 8e ), suggesting electronic effects influence reaction efficiency. The electron-withdrawing nature of chlorine may slightly reduce reactivity compared to fluorine . - 4-Methoxyphenyl :
Methoxy-substituted analogs (e.g., compound 29 ) exhibit distinct HRMS profiles (m/z 421.1217 [M+H+]) and altered solubility due to the electron-donating methoxy group .
Heteroatom in the Azepine Ring
- Oxazepine vs. Thiazepine :
Replacing the oxygen atom in the oxazepine ring with sulfur (e.g., compound 29 ) modifies electronic properties and steric bulk. Thiazepine derivatives often exhibit different receptor affinities; for example, sulfoxide formation (e.g., 49 ) further alters polarity and metabolic stability .
Substituents on the Oxazepine Ring
- Ethyl vs. Methyl Groups :
Ethyl-substituted derivatives (e.g., 8e ) showed moderate yields (57%), while methyl groups (e.g., 32 ) resulted in distinct LCMS retention times (RT = 4.97 min) and HRMS values (m/z 421.1 [M+H+]), indicating subtle structural influences on analytical characteristics .
Physicochemical Properties
- Melting Points : Electron-donating groups (e.g., methoxy in 13b ) reduce melting points (274°C vs. 288°C for methyl-substituted 13a ), correlating with decreased crystallinity .
- Spectral Signatures : The 4-chlorophenyl group in the target compound would likely show distinct $^1$H-NMR shifts (e.g., aromatic protons at δ ~7.4–7.6 ppm) compared to fluorine (δ ~7.0–7.2 ppm) .
Q & A
Basic Question: What synthetic routes are employed to prepare 2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide, and how is its purity validated?
Methodological Answer:
The compound is typically synthesized via a multi-step procedure:
- Step 1 : Condensation of 4-chlorophenylacetic acid with a dibenzo[b,f][1,4]oxazepin-2-amine precursor using carbodiimide coupling agents (e.g., EDC/HOBt) to form the acetamide bond.
- Step 2 : Cyclization under acidic or basic conditions to stabilize the oxazepin ring.
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Structural integrity is verified using 1H/13C NMR (to confirm proton and carbon environments) and mass spectrometry (FAB-MS) for molecular ion detection . Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, O within ±0.4% of theoretical values) .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities:
- Data Collection : Crystals are grown via vapor diffusion or slow evaporation. Diffraction data are collected using synchrotron radiation or a laboratory X-ray source.
- Refinement : The SHELX suite (e.g., SHELXL) refines the structure by minimizing the discrepancy factor () to <5% for high-resolution data (<1.0 Å). Hydrogen bonding, torsion angles, and thermal displacement parameters are analyzed to confirm conformational stability .
- Challenges : For flexible moieties (e.g., the oxazepin ring), dynamic NMR or variable-temperature XRD may be required to assess rotational barriers.
Basic Question: What spectroscopic and chromatographic methods are optimal for characterizing this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability Assays :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify intact compound using UV-Vis spectroscopy (λmax ~250–300 nm, depending on aromaticity).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions.
- Kinetic Analysis : Calculate degradation rate constants () using first-order models and half-life () under accelerated conditions .
Advanced Question: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes, receptors) to elucidate its pharmacological mechanism?
Methodological Answer:
- In Vitro Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding affinity () via real-time interaction analysis.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution, acetamide linker modification) and correlate structural changes with activity shifts. Molecular docking (e.g., AutoDock Vina) predicts binding poses using protein crystal structures .
Advanced Question: How can environmental fate studies assess the compound’s persistence, bioaccumulation, and toxicity (PBT) in ecosystems?
Methodological Answer:
- Persistence : Conduct hydrolysis/photolysis studies (OECD 111/316 guidelines) under simulated environmental conditions (pH 7–8, UV light). Monitor degradation via GC-MS or HPLC-UV .
- Bioaccumulation : Use octanol-water partition coefficients () (calculated via shake-flask method) to estimate bioaccumulation potential.
- Ecototoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201) to determine EC50 values. QSAR models predict toxicity for structurally related compounds .
Advanced Question: How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols, compound purity) across studies. Use Cochran’s Q test to assess heterogeneity.
- Orthogonal Validation : Replicate key findings using complementary assays (e.g., SPR vs. ITC for binding affinity; in vitro vs. ex vivo models).
- Quality Control : Ensure compound integrity via HPLC-ELSD (evaporative light scattering detection) to rule out batch-to-batch variability .
Basic Question: What computational tools are recommended for predicting the compound’s physicochemical properties and ADMET profile?
Methodological Answer:
- Physicochemical Properties : Use ACD/Labs Percepta or ChemAxon to calculate , solubility (LogS), and pKa.
- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate absorption (Caco-2 permeability), cytochrome P450 interactions, and hepatotoxicity. Molecular dynamics simulations (GROMACS) model membrane permeation .
Advanced Question: How can researchers design a robust structure-based optimization strategy to enhance the compound’s selectivity for a target protein?
Methodological Answer:
- Co-Crystallization : Obtain a protein-ligand complex structure via SC-XRD or cryo-EM to identify key binding residues.
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify moieties that improve affinity. Optimize using free energy perturbation (FEP) calculations.
- Selectivity Screening : Test against off-target proteins (e.g., kinase panels) and use machine learning (e.g., Random Forest) to predict selectivity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
